molecular formula C12H15NO3 B578700 6-(2-Piperidinyl)-1,3-benzodioxol-5-ol CAS No. 1296674-30-0

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol

Cat. No. B578700
M. Wt: 221.256
InChI Key: LKTRHAINJNOEKB-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with a focus on developing new synthetic methods and exploring their pharmacological applications .

properties

CAS RN

1296674-30-0

Product Name

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol

Molecular Formula

C12H15NO3

Molecular Weight

221.256

IUPAC Name

6-piperidin-2-yl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C12H15NO3/c14-10-6-12-11(15-7-16-12)5-8(10)9-3-1-2-4-13-9/h5-6,9,13-14H,1-4,7H2

InChI Key

LKTRHAINJNOEKB-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CC3=C(C=C2O)OCO3

synonyms

6-(2-Piperidinyl)-1,3-benzodioxol-5-ol

Origin of Product

United States

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